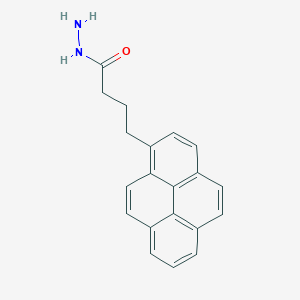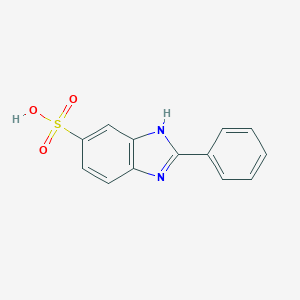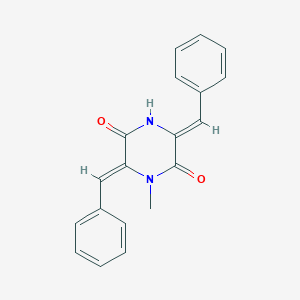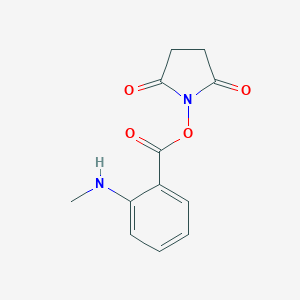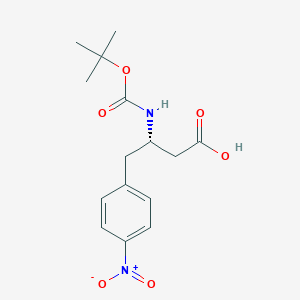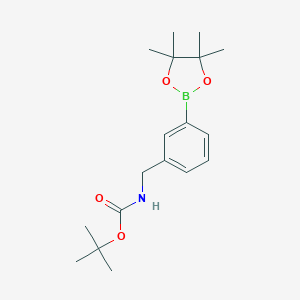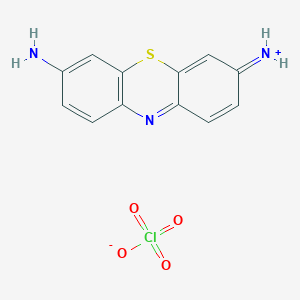
Stigmasta-3,5,24(28)-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stigmasta-3,5,24(28)-triene is a naturally occurring sterol, a type of organic molecule that is a derivative of steroids. It is commonly found in plants and is a significant component of plant cell membranes. This compound is known for its role in maintaining the structural integrity and fluidity of cell membranes. It is also a precursor to various bioactive molecules, making it an important subject of study in biochemistry and pharmacology.
Wissenschaftliche Forschungsanwendungen
Stigmasta-3,5,24(28)-triene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various steroidal compounds.
Biology: The compound is studied for its role in cell membrane structure and function.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of dietary supplements and as an additive in cosmetics for its skin-beneficial properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Stigmasta-3,5,24(28)-triene typically involves the cyclization of squalene, a triterpene, through a series of enzymatic reactions. The process begins with the formation of squalene epoxide, which undergoes cyclization to form the sterol skeleton. This is followed by a series of desaturation and methylation reactions to produce this compound.
Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources, such as soybeans and other oilseeds. The extraction process includes solvent extraction, followed by purification steps such as crystallization and chromatography to isolate the compound in its pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxysterols, which are important intermediates in the biosynthesis of steroid hormones.
Reduction: Reduction of this compound can lead to the formation of saturated sterols, which are crucial for maintaining cell membrane stability.
Substitution: The compound can participate in substitution reactions, particularly at the double bonds, to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxysterols
Reduction: Saturated sterols
Substitution: Halogenated sterol derivatives
Wirkmechanismus
The mechanism of action of Stigmasta-3,5,24(28)-triene involves its incorporation into cell membranes, where it helps to modulate membrane fluidity and permeability. It interacts with membrane proteins and lipids, influencing various cellular processes such as signal transduction and membrane trafficking. The compound can also be metabolized into bioactive molecules that exert specific biological effects, such as hormone regulation and anti-inflammatory actions.
Vergleich Mit ähnlichen Verbindungen
Sitosterol: Another plant sterol with a similar structure but different double bond positions.
Campesterol: A sterol with a similar function in plant cell membranes but differing in its side chain structure.
Ergosterol: A fungal sterol that shares some structural similarities but is found in fungi rather than plants.
Eigenschaften
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h7-8,10,13,20-21,24-27H,9,11-12,14-19H2,1-6H3/b22-7-/t21-,24+,25-,26+,27+,28+,29-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVWPGFUTISUOF-KPNOVYMTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC=C4)C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC=C4)C)C)\C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86709-50-4 |
Source


|
| Record name | Stigmasta-3,5,24(28)-triene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086709504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
